molecular formula C7H9N7O B2731785 2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide CAS No. 477852-45-2

2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Cat. No.: B2731785
CAS No.: 477852-45-2
M. Wt: 207.197
InChI Key: JUSMEOYACOKLPX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7O/c8-2-1-7(15)13-12-6(9)3-14-5-10-4-11-14/h4-5H,1,3H2,(H2,9,12)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSMEOYACOKLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NNC(=O)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C/C(=N/NC(=O)CC#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide typically involves the reaction of hydrazine derivatives with cyanoacetyl compounds. One common method includes the reaction of 2-cyanoacetohydrazide with 1H-1,2,4-triazole-1-ethanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Chemical Reactions Analysis

2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The triazole ring plays a crucial role in binding to these targets, leading to the inhibition of their activity. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly useful in anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Moieties

Table 1: Key Analogues and Their Properties
Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity
Target Compound : this compound 1,2,4-Triazole, ethanimidoyl linker - - - Not reported
2-Cyano-N'-(4-((1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)acetohydrazide (9m) 1,2,3-Triazole, 2-methylbenzyl, methoxybenzylidene 490 116–118 IR: 3415, 3222 (NH), 2250 (CN), 1682 (C=O) α-Glucosidase inhibition (IC₅₀: 1.2 µM)
N'-(4-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-cyanoacetohydrazide (9e) 4-Chlorobenzyl, methoxybenzylidene 87 199–201 IR: 3417 (NH), 2250 (CN), 1683 (C=O) α-Glucosidase inhibition (IC₅₀: 0.9 µM)
2-Cyano-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazide (12) Coumarin-based ethylidene 86 172 IR: 2230 (CN), 3186 (NH); NMR: δ 2.17 (CH₃) Anticancer activity (cell line studies)

Key Observations :

  • Triazole Substitution : The position (1,2,3- vs. 1,2,4-triazole) and substituents (e.g., benzyl, halogenated groups) significantly influence biological activity. For example, chlorobenzyl derivatives (e.g., 9e) show enhanced α-glucosidase inhibition compared to methylbenzyl analogues .
  • Spectral Trends: All compounds exhibit characteristic IR peaks for cyano (2250 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups, confirming structural integrity .

Functional Analogues with Hydrazide Backbones

Table 2: Comparison of Hydrazide Derivatives
Compound Name Core Structure Key Modifications Applications Reference
2-{2-[1-Amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazino}-2-oxo-N-phenylacetamide Triazole-linked hydrazide Phenylacetamide substitution Research use (unspecified biological activity)
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide Benzimidazole-thioacetohydrazide Hydroxynaphthylidene substitution Antimicrobial activity (moderate to potent)
2-Cyano-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazide (12) Coumarin-hydrazide hybrid Ethylidene linker Anticancer (apoptosis induction)

Key Observations :

  • Bioactivity : Coumarin-hydrazide hybrids (e.g., compound 12) demonstrate marked anticancer activity, likely due to intercalation with DNA .
  • Substituent Impact : Hydroxynaphthylidene groups (e.g., compound 14) enhance antifungal activity, while triazole-linked phenylacetamides (e.g., compound 10) remain underexplored .

Biological Activity

2-Cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target pathways, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.16 g/mol
CAS Number 202003-10-9
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Gene Expression Modulation : It impacts gene expression by interacting with transcription factors and altering their activity.
  • Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Anticancer Activity

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance:

  • Case Study 1 : In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells at concentrations above 10 µM.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Case Study 2 : A study tested the efficacy of the compound against various bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.

Biochemical Pathways

The interaction of this compound with cellular pathways is complex. Key pathways affected include:

  • Apoptosis Pathway : The compound activates caspases leading to programmed cell death.
  • Cell Cycle Regulation : It influences cell cycle checkpoints, particularly the G1/S transition.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

Dosage (µM)Cell Line% Cell Viability
0MCF-7100
10MCF-775
50MCF-730
100MCF-710

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